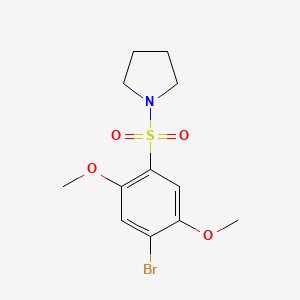

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine

Description

Properties

IUPAC Name |

1-(4-bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO4S/c1-17-10-8-12(11(18-2)7-9(10)13)19(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWADWVDBEPDVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine typically involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Nucleophilic substitution: Formation of 1-(4-substituted-2,5-dimethoxyphenyl)sulfonylpyrrolidine derivatives.

Oxidation: Formation of 1-(4-bromo-2,5-diformylphenyl)sulfonylpyrrolidine or 1-(4-bromo-2,5-dicarboxyphenyl)sulfonylpyrrolidine.

Reduction: Formation of 1-(4-bromo-2,5-dimethoxyphenyl)thiopyrrolidine.

Scientific Research Applications

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine with brominated dimethoxyphenyl derivatives identified in the evidence. Key structural and functional differences are highlighted (Table 1).

Table 1: Structural and Functional Comparison of Brominated Dimethoxyphenyl Derivatives

Functional Group Influence on Physicochemical Properties

- Sulfonamide vs.

- Bromine Substitution: Bromine’s electronegativity and steric bulk may increase binding affinity in hydrophobic pockets of biological targets compared to non-halogenated analogs.

Pharmacological Implications (Inferred)

- Phenethylamine Analogs : Compounds like (±)-4-bromo-2,5-dimethoxy-α-methylphenethylamine are structurally related to psychedelic phenethylamines (e.g., DOI), suggesting possible serotonin receptor (5-HT₂A) activity. The target compound’s sulfonamide group may alter receptor selectivity or metabolic stability .

- Aminoethanone Derivatives: The presence of a ketone group in 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one could facilitate hydrogen bonding, whereas the sulfonamide linker in the target compound may confer resistance to enzymatic degradation.

Biological Activity

1-(4-Bromo-2,5-dimethoxyphenyl)sulfonylpyrrolidine is a compound of interest due to its potential psychoactive properties and its structural similarity to other known psychoactive substances. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure

The compound features a sulfonyl group attached to a pyrrolidine ring and a substituted phenyl group. Its chemical structure can be represented as follows:

Psychoactive Effects

Research suggests that compounds similar to this compound exhibit hallucinogenic activity. The related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has been studied for its psychoactive effects, which may provide insights into the activity of sulfonylpyrrolidine derivatives. 2C-B has shown significant hallucinogenic properties in both human and animal studies, indicating that the sulfonylpyrrolidine may also possess similar effects due to structural similarities .

Metabolism

The metabolism of 2C-B has been investigated extensively, revealing that monoamine oxidase (MAO) plays a crucial role in its breakdown. The primary metabolites identified include:

- 4-bromo-2,5-dimethoxyphenylacetic acid (73% of detected metabolites)

- 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (13%)

- 4-bromo-2,5-dimethoxyphenylethyl alcohol (4.5%)

These metabolites indicate significant species-specific differences in metabolism between humans and rats .

Study on Metabolites

In a study analyzing urine samples from users of 2C-B, it was found that the metabolite profile varied significantly from that observed in rat models. This suggests that human metabolism of related compounds could provide different pharmacokinetic profiles and effects .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, there is potential for this compound in therapeutic applications related to:

- Psychiatric disorders : Investigating its effects on mood and perception could lead to new treatments for depression or anxiety.

- Pain management : Similar compounds have shown analgesic properties in preliminary studies.

Q & A

Q. What statistical approaches are suitable for reconciling conflicting bioactivity data across different assay platforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.